

Application Note: Robust Solid-Phase Extraction Protocol for Comprehensive Oxylipin Profiling

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Compound of Interest

Compound Name: *(9S,13R)-12-Oxo phytodienoic acid-d5*

Cat. No.: B15559727

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Introduction

Oxylipins are a diverse class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), as well as non-enzymatic autoxidation.[1][2] These molecules are pivotal in regulating a wide array of physiological and pathological processes, including inflammation, cardiovascular function, and metabolic regulation.[3][4] Given their low abundance in biological matrices and the presence of structurally similar isomers, a highly efficient and selective sample preparation method is crucial for accurate quantification.[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of oxylipins from complex biological samples such as plasma, serum, and cell cultures prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This application note provides a detailed protocol for the solid-phase extraction of a broad range of oxylipins from biological samples.

Principle of the Method

This protocol utilizes a polymeric reversed-phase SPE sorbent, which offers retention for a wide range of analytes with varying polarity. The method involves conditioning the SPE cartridge to activate the stationary phase, followed by loading the pre-treated biological sample. Interfering substances are then removed with a weak wash solvent, and the oxylipins of interest are subsequently eluted with a stronger organic solvent. The eluted fraction is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction of Oxylipins from Human Plasma

This protocol is optimized for the extraction of oxylipins from human plasma and is suitable for a 96-well plate format for high-throughput analysis.[3][4]

Materials and Reagents

- SPE Sorbent: Oasis HLB 30 mg 96-well plate or individual cartridges.[3]
- Biological Sample: Human plasma.
- Internal Standards (IS): A mixture of deuterated oxylipin standards (e.g., d4-PGE2, d8-5-HETE).[6]
- Reagents:
 - Methanol (MeOH), LC-MS grade.[7]
 - Acetonitrile (ACN), LC-MS grade.[7]
 - Water, deionized or LC-MS grade.[7]
 - Formic acid (FA), LC-MS grade.[7]
- Equipment:
 - 96-well plate positive pressure manifold or vacuum manifold.
 - 96-well collection plates.

- Nitrogen evaporator.
- Vortex mixer.
- Centrifuge.

Procedure

- Sample Pre-treatment:
 - Thaw frozen plasma samples on ice.
 - Vortex the plasma sample to ensure homogeneity.
 - To 100 μ L of plasma, add 5 μ L of the internal standard mix.[3] Vortex briefly.
- SPE Cartridge Conditioning:
 - Place the 96-well SPE plate on the manifold.
 - Condition the cartridges by passing 1 mL of Methanol through the sorbent.[3]
 - Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent.[3] Do not allow the sorbent to dry out.
- Sample Loading:
 - Load the pre-treated plasma sample (105 μ L) onto the conditioned SPE cartridge.[3]
 - Apply gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 drop per second).
- Washing:
 - Wash the cartridge with 1.5 mL of 5% Methanol in water to remove polar interferences.[3]
 - Apply positive pressure or vacuum to pass the wash solution through the sorbent.
- Elution:

- Place a clean 96-well collection plate inside the manifold.
- Elute the retained oxylipins with 1.2 mL of Methanol into the collection plate.[3]
- Drying and Reconstitution:
 - Dry the eluate under a gentle stream of nitrogen at room temperature.[7] Avoid high temperatures as this may degrade certain oxylipins.[7]
 - Reconstitute the dried extract in 50 µL of 50% Methanol in water.[3]
 - Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The efficiency of an SPE protocol is determined by the recovery of the analytes of interest. The following table summarizes the recovery data for representative oxylipins using a C18-based SPE protocol.

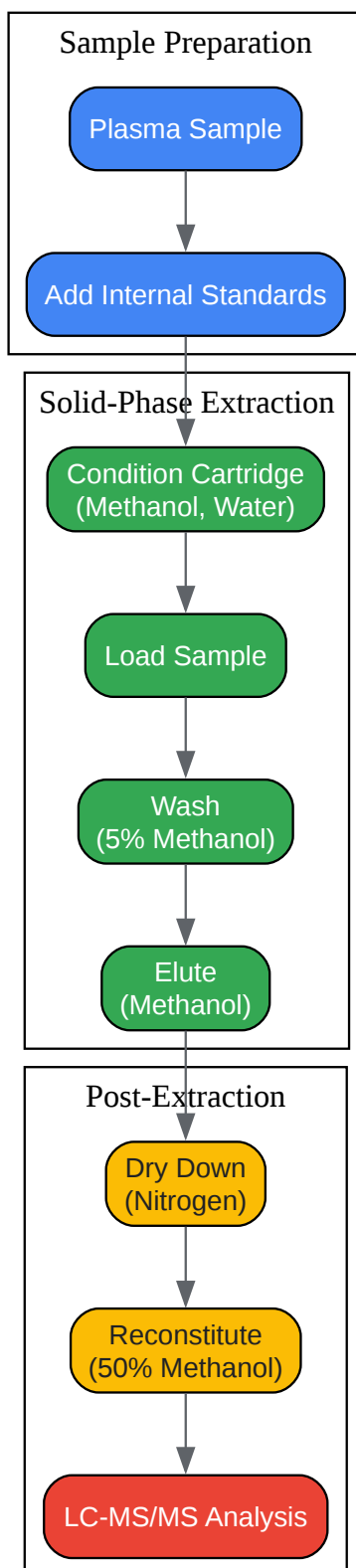
Oxylipin Class	Analyte	Recovery (%)
Prostaglandins	PGE2	92.5
PGF2α	98.1	
Thromboxanes	TXB2	90.6
Leukotrienes	LTB4	86.1
LTC4	98.3	
HETEs	5-HETE	95.3
12-HETE	99.8	
15-HETE	92.8	

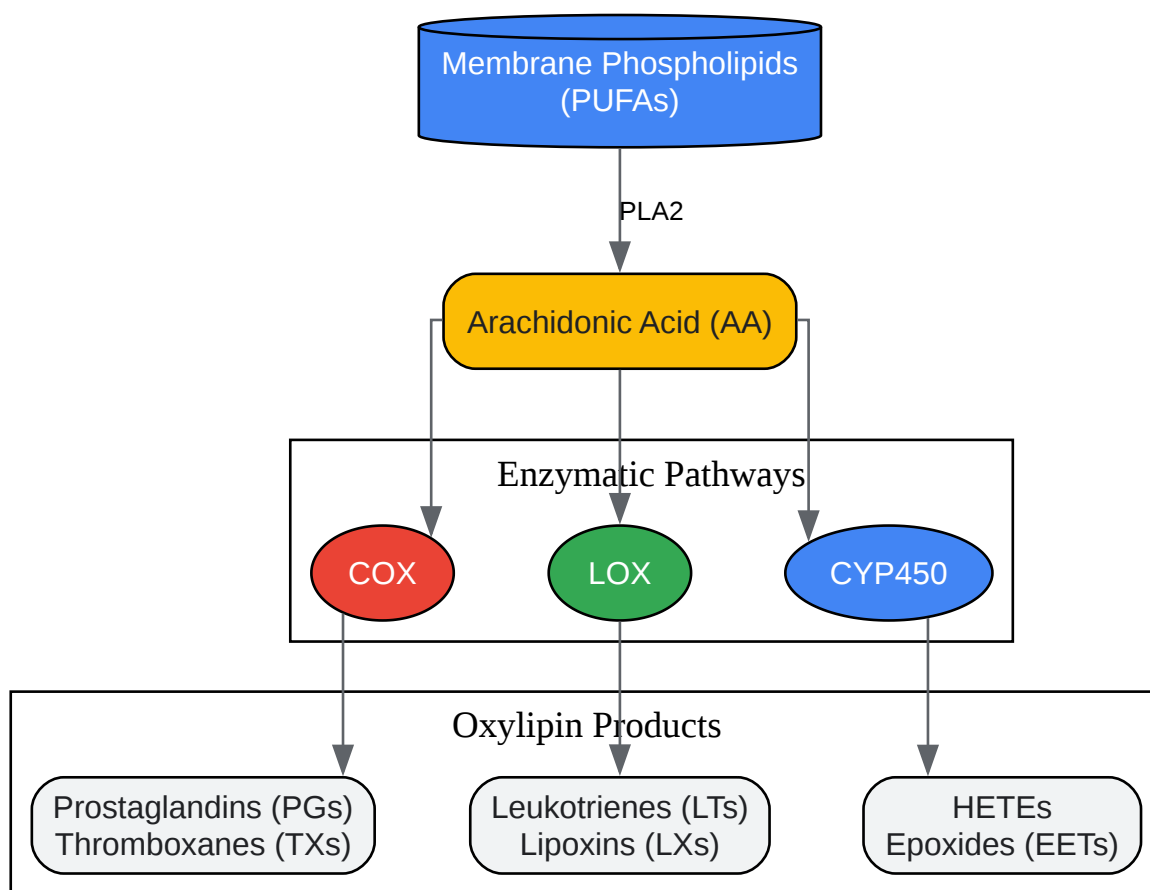
Data adapted from a study
utilizing a C18 SPE cartridge.

[6]

Visualizations

Experimental Workflow





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